3-[[(E)-2-benzamido-3-naphthalen-1-ylprop-2-enoyl]amino]propanoic acid
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Overview
Description
3-[[(E)-2-benzamido-3-naphthalen-1-ylprop-2-enoyl]amino]propanoic acid is a complex organic compound that features a benzamido group, a naphthalene ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(E)-2-benzamido-3-naphthalen-1-ylprop-2-enoyl]amino]propanoic acid can be achieved through a multi-step processThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-[[(E)-2-benzamido-3-naphthalen-1-ylprop-2-enoyl]amino]propanoic acid can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[[(E)-2-benzamido-3-naphthalen-1-ylprop-2-enoyl]amino]propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[[(E)-2-benzamido-3-naphthalen-1-ylprop-2-enoyl]amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
β-Alanine (3-aminopropanoic acid): A naturally occurring beta amino acid with similar structural features.
Propanoic acid: A simple carboxylic acid with antimicrobial properties.
Uniqueness
3-[[(E)-2-benzamido-3-naphthalen-1-ylprop-2-enoyl]amino]propanoic acid is unique due to its complex structure, which combines a benzamido group, a naphthalene ring, and a propanoic acid moiety
Properties
IUPAC Name |
3-[[(E)-2-benzamido-3-naphthalen-1-ylprop-2-enoyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-21(27)13-14-24-23(29)20(25-22(28)17-8-2-1-3-9-17)15-18-11-6-10-16-7-4-5-12-19(16)18/h1-12,15H,13-14H2,(H,24,29)(H,25,28)(H,26,27)/b20-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPLRKWXZJYOSS-HMMYKYKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC3=CC=CC=C32)C(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC3=CC=CC=C32)/C(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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